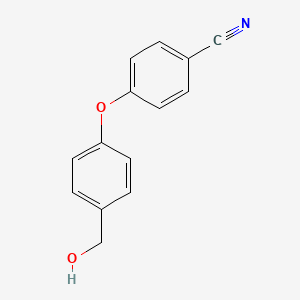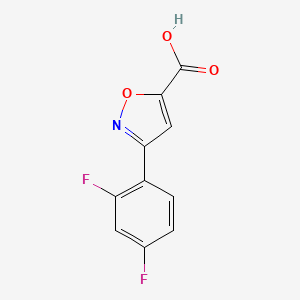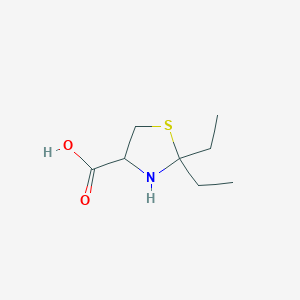
(2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MOBA has a unique chemical structure that makes it a promising candidate for various research fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
(2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid acts as an inhibitor of certain enzymes by binding to the active site and preventing substrate binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and this compound concentration. This compound has been shown to be selective for certain enzymes, making it a useful tool for studying specific biological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme and concentration used. Some studies have shown that this compound can induce apoptosis in cancer cells, while others have demonstrated its ability to inhibit viral replication. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid in lab experiments is its selectivity for certain enzymes, allowing for the study of specific biological processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, this compound can be toxic at high concentrations and may have off-target effects on other enzymes. Additionally, this compound may not be effective for all enzymes, limiting its applicability in certain research areas.
Orientations Futures
There are several future directions for the research and development of (2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Another potential application is the use of this compound as a tool for studying protein-protein interactions in living cells. Additionally, the synthesis of this compound derivatives with improved selectivity and potency is an area of ongoing research. Overall, this compound has the potential to be a valuable tool in scientific research and drug development.
Applications De Recherche Scientifique
(2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of this compound as a tool for studying protein-protein interactions. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity and allowing for the study of their function. This compound has also been used as a fluorescent probe for detecting protein conformational changes.
Propriétés
IUPAC Name |
(E)-4-morpholin-4-yl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFTKXWJQFGLI-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90090-50-9 | |
| Record name | NSC22411 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



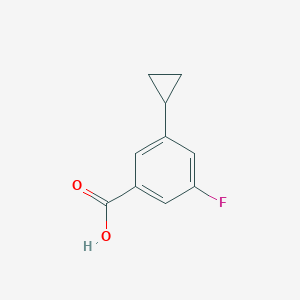
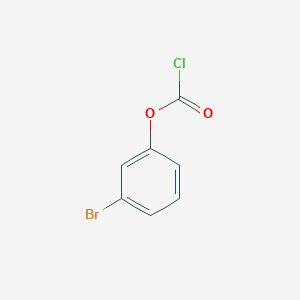

![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3388897.png)
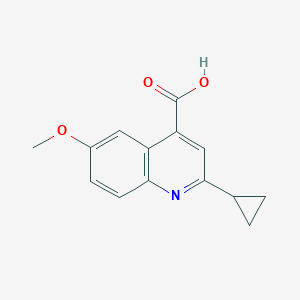
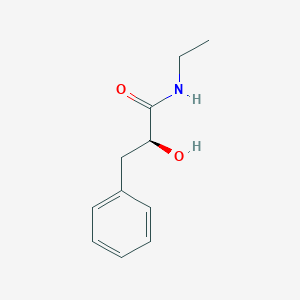
![1,4-Dioxaspiro[4.6]undecan-6-one](/img/structure/B3388932.png)
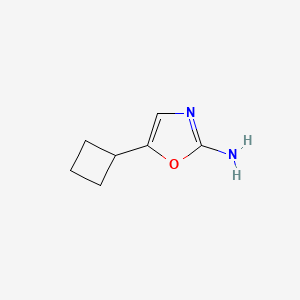
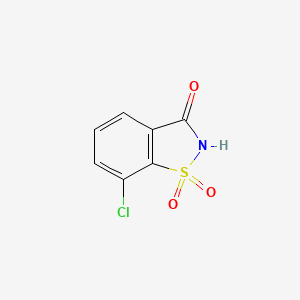
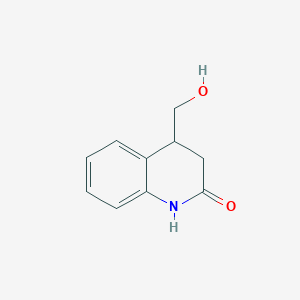
![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)
